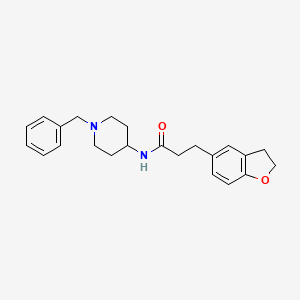

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Description

N-(1-Benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a synthetic small molecule characterized by a benzofuran moiety linked to a propanamide backbone and a 1-benzylpiperidine substituent. The 1-benzylpiperidine moiety may enhance blood-brain barrier penetration, suggesting applications in central nervous system (CNS) disorders.

Properties

Molecular Formula |

C23H28N2O2 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |

InChI |

InChI=1S/C23H28N2O2/c26-23(9-7-18-6-8-22-20(16-18)12-15-27-22)24-21-10-13-25(14-11-21)17-19-4-2-1-3-5-19/h1-6,8,16,21H,7,9-15,17H2,(H,24,26) |

InChI Key |

IHISNUWYTBFGPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)CCC2=CC3=C(C=C2)OCC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization of a suitable phenol derivative.

Coupling Reaction: The benzofuran moiety is coupled with the benzylated piperidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Amidation: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide may have several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying receptor-ligand interactions due to its structural features.

Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for specific receptors.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional groups and hypothesized properties:

N-(1-Benzylpiperidin-4-yl)-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

- Structural Features : Incorporates a quinazolin-2,4-dione core and a pyrazole-substituted acetamide group.

- The pyrazole substituent may enhance binding specificity for kinases or enzymes requiring planar heterocyclic interactions .

- Hypothesized Properties: Increased polarity due to the quinazolinone and pyrazole groups may reduce CNS penetration compared to the target compound.

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide

- Structural Features : Retains the benzofuran group but replaces the piperidine with a hydroxyethylamine chain and adds a methanesulfonylphenyl group.

- The methanesulfonyl group (electron-withdrawing) may enhance metabolic stability or modulate receptor affinity (e.g., COX-2 inhibition) .

- Hypothesized Properties : Higher solubility and stability compared to the target compound but reduced lipophilicity, which may limit CNS activity.

Structural and Functional Comparison Table

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s benzofuran-piperidine scaffold is synthetically simpler than the quinazolinone analog, which requires multi-step heterocyclic synthesis .

- Pharmacokinetic Predictions : The methanesulfonylphenyl analog’s sulfonyl group may confer better metabolic stability than the target compound’s benzylpiperidine, which is prone to oxidative metabolism .

- Data Gaps: No experimental data (e.g., IC₅₀, solubility, toxicity) are available in the provided evidence for direct comparison. Structural inferences are drawn from analogous compounds.

Biological Activity

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic and psychoactive effects.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be broken down into:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Benzofuran moiety : A fused benzene and furan ring system, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 314.44 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively reported |

| LogP | Not extensively reported |

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Research indicates that compounds with similar structures often act as:

- Dopamine Receptor Modulators : Influencing dopaminergic signaling pathways, potentially affecting mood and reward mechanisms.

- Serotonin Receptor Agonists : Modulating serotonin pathways which are crucial for mood regulation and anxiety.

Case Studies

- Analgesic Effects : In a study comparing various piperidine derivatives, this compound exhibited significant analgesic properties in animal models. The compound was shown to reduce pain responses in a dose-dependent manner, suggesting its potential as an analgesic agent.

- Psychoactive Properties : Another investigation into the psychoactive effects of compounds similar to this one revealed that it might influence behavioral outcomes in rodent models. This study indicated alterations in locomotor activity and anxiety-like behaviors following administration of the compound.

Table 2: Summary of Biological Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.